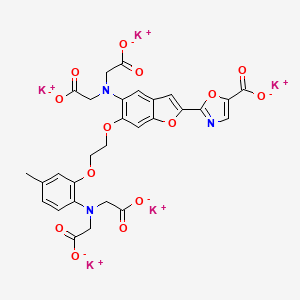

FURA-2 Pentapotassium Salt (Technical Grade)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FURA-2 Pentapotassium Salt (Technical Grade) is a ratiometric fluorescent dye used as an intracellular calcium indicator. It is particularly useful in scientific research for measuring calcium concentrations within cells. This compound is water-soluble and can be loaded into cells through various methods such as microinjection, infusion from a patch pipette, or uptake induced by specific cell-loading reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of FURA-2 Pentapotassium Salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The final product is then formulated into a stable, water-soluble salt form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

FURA-2 Pentapotassium Salt primarily undergoes reactions related to its role as a calcium indicator. These include:

Binding Reactions: The compound binds to free intracellular calcium ions, resulting in a shift in its fluorescence properties.

Photochemical Reactions: Upon exposure to UV light, FURA-2 exhibits changes in its excitation and emission spectra, which are used to measure calcium concentrations.

Common Reagents and Conditions

Common reagents used with FURA-2 Pentapotassium Salt include calcium buffers and various solvents such as water and dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled pH conditions to ensure accurate measurements .

Major Products Formed

The primary product formed from the interaction of FURA-2 Pentapotassium Salt with calcium ions is a fluorescent complex that can be detected using fluorescence microscopy or other fluorescence-based techniques .

Scientific Research Applications

FURA-2 Pentapotassium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of FURA-2 Pentapotassium Salt involves its ability to bind to free calcium ions within cells. Upon binding, the compound undergoes a shift in its excitation and emission spectra, allowing for ratiometric measurements of calcium concentrations. This property makes it a valuable tool for studying calcium signaling pathways and cellular responses to various stimuli .

Comparison with Similar Compounds

Similar Compounds

Indo-1: Another ratiometric calcium indicator with similar applications but different spectral properties.

Fluo-3: A non-ratiometric calcium indicator that is widely used for its high sensitivity and ease of use.

Rhod-2: A calcium indicator with a longer wavelength emission, making it suitable for deep tissue imaging.

Uniqueness

FURA-2 Pentapotassium Salt is unique due to its ratiometric properties, which provide more accurate and reliable measurements of calcium concentrations compared to non-ratiometric indicators. Its ability to be loaded into cells through various methods also adds to its versatility in different research settings .

Properties

Molecular Formula |

C29H22K5N3O14 |

|---|---|

Molecular Weight |

832.0 g/mol |

IUPAC Name |

pentapotassium;2-[5-[bis(carboxylatomethyl)amino]-6-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-9-19-16(7-18(21)32(13-26(37)38)14-27(39)40)8-22(45-19)28-30-10-23(46-28)29(41)42;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |

InChI Key |

UWWQTPKFFHMJPU-UHFFFAOYSA-I |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C=C(OC3=C2)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)

![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)

![N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)

![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)

![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)

![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)